

2-(Methylthio)benzoic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Methylthio)benzoic acid

Cat. No.: B188887

[Get Quote](#)

An In-Depth Technical Guide to **2-(Methylthio)benzoic Acid** as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

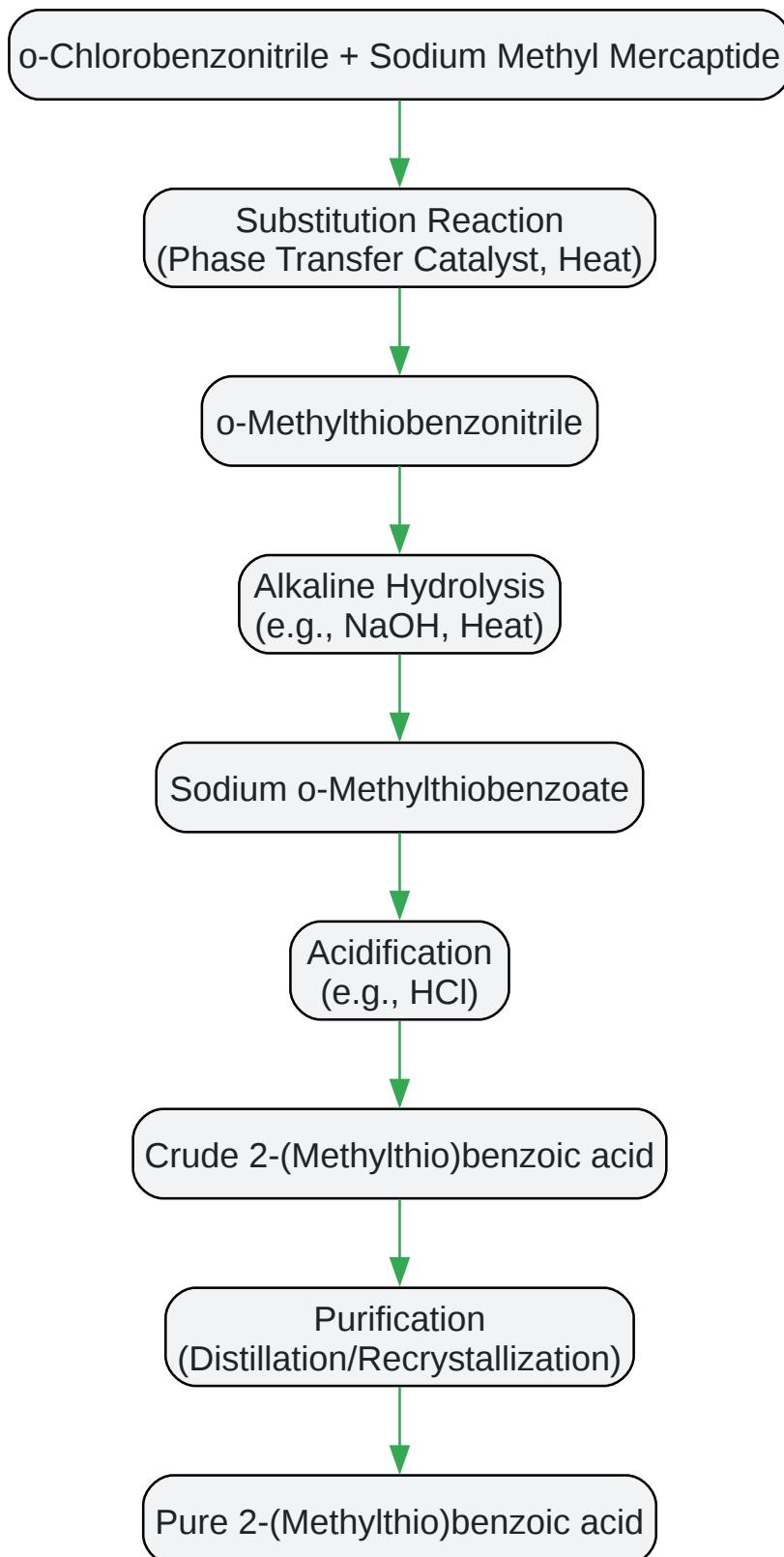
2-(Methylthio)benzoic acid, an organosulfur compound, is a versatile building block in the field of organic synthesis. Its unique structure, featuring a carboxylic acid and a methylthio ether group ortho to each other on a benzene ring, provides multiple reactive sites for constructing complex molecular architectures. This guide explores the physicochemical properties, synthesis, reactivity, and applications of **2-(Methylthio)benzoic acid**, offering detailed experimental protocols and data for laboratory use. It serves as a crucial intermediate in the synthesis of various high-value chemicals, including pharmaceuticals, agrochemicals, and dyes.^{[1][2][3]}

Physicochemical and Spectroscopic Data

The physical and chemical properties of **2-(Methylthio)benzoic acid** are well-documented, providing essential information for its handling, storage, and characterization.

Table 1: Physicochemical Properties

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₈ O ₂ S	[4][5][6]
Molecular Weight	168.21 g/mol	[4][5][6]
CAS Number	3724-10-5	[4][5]
Appearance	White to light yellow or cream solid/powder	[1][2][7]
Melting Point	166-173 °C	[2][4][7]
Solubility	Almost insoluble in water; Soluble in organic solvents like ethanol, methanol, and dimethylformamide.[1][3]	[1][3]
IUPAC Name	2-(methylsulfanyl)benzoic acid	[2][5][8]
SMILES	CS(c1ccccc1C(=O)O)	[2][4][9]
InChI Key	LWJQGKJCZOGGPJ-UHFFFAOYSA-N	[4][5][8]


Table 2: Spectroscopic Data

Technique	Data Highlights	Reference(s)
¹³ C NMR	Spectra available for structural confirmation.	[8]
GC-MS	Mass fragments observed at m/z 168, 153, 121, 113.	[8]
MS-MS	Precursor [M-H] ⁻ at 167.0172 yields fragments at m/z 123.1, 99.2. Precursor [M+H] ⁺ at 169.0318 yields fragments at m/z 151.1, 123.1.	[8][10]

Synthesis and Experimental Protocols

While several methods exist for the synthesis of **2-(Methylthio)benzoic acid**, a common industrial approach involves the reaction of a chlorobenzonitrile precursor with a methylthiolate source, followed by hydrolysis.

Logical Workflow for Synthesis

[Click to download full resolution via product page](#)

Caption: Synthesis of **2-(Methylthio)benzoic acid** from o-chlorobenzonitrile.

Detailed Experimental Protocol: Synthesis from o-Chlorobenzonitrile

This protocol is adapted from patent literature, describing a robust method for large-scale production.[11][12]

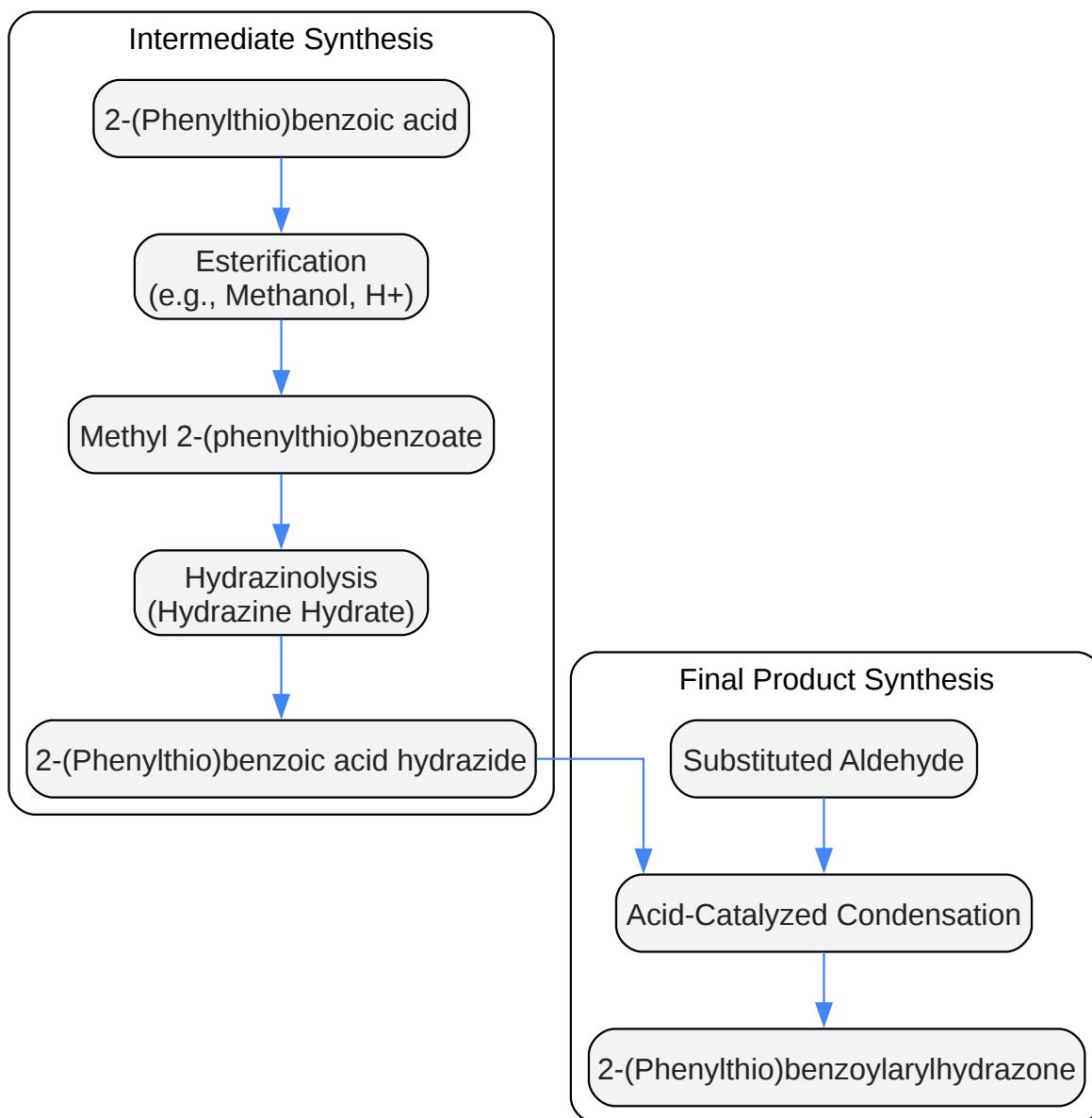
Materials:

- o-Chlorobenzonitrile
- Sodium methyl mercaptide (NaSMe) solution (e.g., 20% in water)
- Organic solvent (e.g., monochlorobenzene, xylene)[11]
- Phase transfer catalyst (e.g., resin-immobilized quaternary ammonium salt)[11]
- Solid sodium hydroxide (NaOH) or potassium hydroxide (KOH)[11]
- Hydrochloric acid (HCl, e.g., 20%)

Procedure:

- Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, charge the organic solvent (e.g., 200g monochlorobenzene), the phase transfer catalyst (e.g., 2g), and o-chlorobenzonitrile (68.7g).[11]
- Substitution: Heat the mixture to 70°C under rapid stirring. Slowly add the sodium methyl mercaptide solution (e.g., 200g of 20% solution) dropwise over 3 hours.[11]
- After the addition is complete, increase the temperature to 80°C and continue stirring for another 3 hours, monitoring the reaction for completion (e.g., by GC).[11]
- Hydrolysis: Add solid sodium hydroxide (25g) to the reaction mixture. Increase the temperature to 110°C and stir for approximately 7 hours, or until ammonia gas evolution ceases.[11]
- Work-up: Cool the reaction mixture and transfer it to a separatory funnel. Allow the layers to separate and remove the organic layer.

- Acidification: To the aqueous layer, slowly add 20% hydrochloric acid to adjust the pH to 1-2. A solid precipitate will form.[11]
- Purification: Cool the mixture, and collect the crude **2-(Methylthio)benzoic acid** by filtration. The crude product can be further purified by distillation, collecting the fraction at 293-298°C, to yield a product with >98% purity.[11]


Applications in Organic Synthesis

2-(Methylthio)benzoic acid is a trifunctional building block. The carboxylic acid group can undergo esterification or amidation, the thioether can be oxidized to sulfoxide or sulfone, and the aromatic ring can participate in electrophilic substitution reactions.

Synthesis of Antimycobacterial Agents

A notable application is in the synthesis of 2-(phenylthio)benzoylarylyhydrazone derivatives, which have shown potential as antimycobacterial agents against *Mycobacterium tuberculosis*. [13] **2-(Methylthio)benzoic acid** serves as a precursor to the core hydrazide intermediate.

Workflow for Hydrazone Synthesis

[Click to download full resolution via product page](#)

Caption: Synthesis of bioactive hydrazones from a thiobenzoic acid precursor.

Detailed Experimental Protocol: Synthesis of 2-(Phenylthio)benzoic Acid Hydrazide

This protocol outlines the key steps to form the hydrazide intermediate, adapted from a study on antimycobacterial agents.[\[13\]](#)

Materials:

- 2-(Phenylthio)benzoic acid (or **2-(Methylthio)benzoic acid** as a starting point)
- Methanol
- Concentrated Sulfuric Acid (catalyst)
- Hydrazine hydrate

Procedure:

- Esterification:
 - A mixture of 2-(Phenylthio)benzoic acid (1 equivalent), methanol (as solvent), and a catalytic amount of concentrated sulfuric acid is refluxed until the reaction is complete (monitored by TLC).
 - The excess methanol is removed under reduced pressure. The residue is neutralized with a sodium bicarbonate solution and extracted with an organic solvent (e.g., ethyl acetate).
 - The organic layer is dried and concentrated to yield methyl 2-(phenylthio)benzoate.
- Hydrazide Formation:
 - The methyl 2-(phenylthio)benzoate (1 equivalent) is dissolved in a suitable solvent like ethanol.
 - Hydrazine hydrate (an excess, e.g., 5-10 equivalents) is added to the solution.
 - The mixture is refluxed for several hours. The progress of the reaction is monitored by TLC.

- Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford 2-(phenylthio)benzoic acid hydrazide. This hydrazide is then used in condensation reactions with various aldehydes to produce the final bioactive compounds.[13]

Safety and Handling

2-(Methylthio)benzoic acid requires careful handling in a laboratory setting.

- Hazards: It may cause skin and serious eye irritation, and potentially respiratory irritation.[8]
- Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. If dust formation is likely, a suitable respirator should be used.[4]
- Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[1][3]

Conclusion

2-(Methylthio)benzoic acid is a valuable and versatile building block in organic synthesis. Its accessible reactive sites allow for the straightforward creation of diverse and complex molecules. The detailed protocols and compiled data in this guide provide a solid foundation for researchers to utilize this compound effectively in the development of novel pharmaceuticals, agrochemicals, and other advanced materials. Its continued exploration is likely to uncover new synthetic pathways and applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]

- 2. 2-(Methylthio)benzoic acid, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. 2-(Methylthio)benzoic acid, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific fishersci.com
- 4. 2-(Methylthio)benzoic acid 97 3724-10-5 sigmaaldrich.com
- 5. Benzoic acid, 2-(methylthio)- webbook.nist.gov
- 6. 2-(METHYLTHIO)BENZOIC ACID | CAS: 3724-10-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier finetechnology-ind.com
- 7. 2-(Methylthio)benzoic Acid | 3724-10-5 | TCI AMERICA tcichemicals.com
- 8. 2-(Methylthio)benzoic acid | C8H8O2S | CID 19498 - PubChem pubchem.ncbi.nlm.nih.gov
- 9. 2-(Methylthio)benzoic acid 97 3724-10-5 sigmaaldrich.com
- 10. PubChemLite - 2-(methylthio)benzoic acid (C8H8O2S) pubchemlite.lcsb.uni.lu
- 11. CN101712641A - Method for preparing methylthio benzoic acid - Google Patents patents.google.com
- 12. CN101817770B - Method for preparing methylthio-benzoic acid - Google Patents patents.google.com
- 13. Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives - PMC pmc.ncbi.nlm.nih.gov
- To cite this document: BenchChem. [2-(Methylthio)benzoic acid as a building block in organic synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b188887#2-methylthio-benzoic-acid-as-a-building-block-in-organic-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com